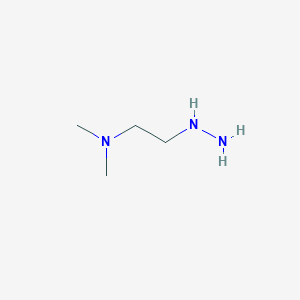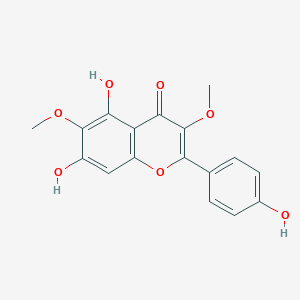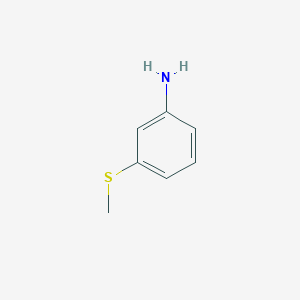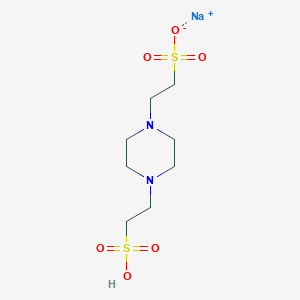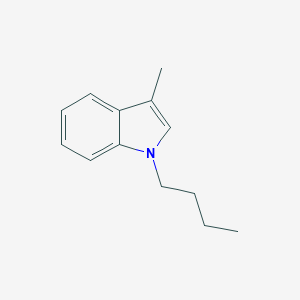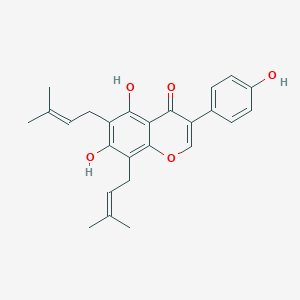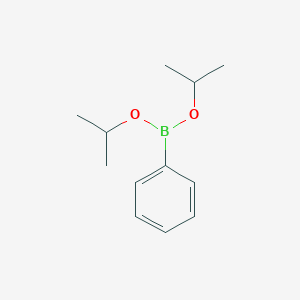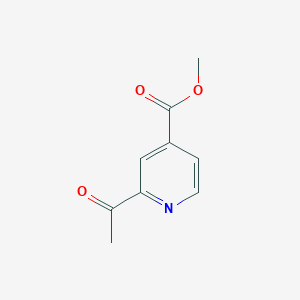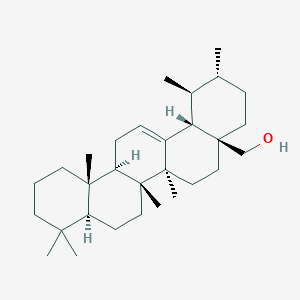
Loratadine/pseudoephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine/pseudoephedrine is a combination medication used to treat symptoms of allergies and the common cold. Loratadine is an antihistamine that helps to relieve symptoms such as sneezing, runny nose, and watery eyes, while pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Wirkmechanismus
Loratadine works by blocking the action of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as sneezing, itching, and watery eyes. By blocking the action of histamine, loratadine helps to relieve these symptoms. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve nasal congestion.
Biochemical and Physiological Effects:
Loratadine/pseudoephedrine has several biochemical and physiological effects. Loratadine blocks the H1 receptor, which is responsible for mediating the effects of histamine. Pseudoephedrine constricts blood vessels in the nasal passages, which helps to relieve nasal congestion. Both compounds have been shown to be safe and well-tolerated in patients.
Vorteile Und Einschränkungen Für Laborexperimente
Loratadine/pseudoephedrine has several advantages for lab experiments. It is readily available and easy to administer. It is also relatively safe and well-tolerated in animals. However, there are some limitations to using loratadine/pseudoephedrine in lab experiments. It may not accurately reflect the effects of the drug in humans, and there may be species differences in drug metabolism and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on loratadine/pseudoephedrine. One area of research is to better understand the mechanism of action of these compounds. Another area of research is to develop new formulations of loratadine/pseudoephedrine that are more effective and have fewer side effects. Additionally, research could be done to investigate the potential use of loratadine/pseudoephedrine in treating other conditions, such as asthma or chronic obstructive pulmonary disease.
Synthesemethoden
Loratadine/pseudoephedrine is synthesized by combining loratadine and pseudoephedrine in specific ratios. Loratadine is synthesized by reacting ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-chloro-α,α-dimethylbenzeneacetonitrile, followed by reduction with lithium aluminum hydride. Pseudoephedrine is synthesized by reducing ephedrine or pseudoephedrine hydrochloride with lithium aluminum hydride. The two compounds are then combined in specific ratios to produce loratadine/pseudoephedrine.
Wissenschaftliche Forschungsanwendungen
Loratadine/pseudoephedrine has been extensively studied for its effectiveness in treating symptoms of allergies and the common cold. Research has shown that loratadine/pseudoephedrine is effective in reducing symptoms such as sneezing, runny nose, and nasal congestion. It has also been studied for its safety and tolerability in patients.
Eigenschaften
CAS-Nummer |
132316-36-0 |
|---|---|
Produktname |
Loratadine/pseudoephedrine |
Molekularformel |
C32H38ClN3O3 |
Molekulargewicht |
548.1 g/mol |
IUPAC-Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
InChI-Schlüssel |
ZQBWEJQBVWJHRY-PXRPMCEGSA-N |
Isomerische SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Kanonische SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Andere CAS-Nummern |
132316-36-0 |
Synonyme |
Sch 434 Sch-434 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



